molecular formula C7H10BrN2O2+ B12347855 5-bromo-1,3,6-trimethyl-5H-pyrimidin-1-ium-2,4-dione

5-bromo-1,3,6-trimethyl-5H-pyrimidin-1-ium-2,4-dione

Cat. No.: B12347855
M. Wt: 234.07 g/mol
InChI Key: KBHFBUZXYYAHNW-UHFFFAOYSA-N
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Description

5-bromo-1,3,6-trimethyl-5H-pyrimidin-1-ium-2,4-dione is a heterocyclic compound with the molecular formula C7H9BrN2O2 It is known for its unique structure, which includes a bromine atom and three methyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,3,6-trimethyl-5H-pyrimidin-1-ium-2,4-dione typically involves the bromination of 1,3,6-trimethyluracil. The reaction is carried out using bromine in an organic solvent such as acetic acid or chloroform. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination .

Industrial Production Methods

On an industrial scale, the production of this compound involves a continuous flow process. This method ensures consistent quality and yield. The process includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1,3,6-trimethyl-5H-pyrimidin-1-ium-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

5-bromo-1,3,6-trimethyl-5H-pyrimidin-1-ium-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-1,3,6-trimethyl-5H-pyrimidin-1-ium-2,4-dione involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound can interfere with nucleic acid synthesis or protein function, depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-1,3,6-trimethyl-5H-pyrimidin-1-ium-2,4-dione is unique due to the presence of both the bromine atom and three methyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H10BrN2O2+

Molecular Weight

234.07 g/mol

IUPAC Name

5-bromo-1,3,6-trimethyl-5H-pyrimidin-1-ium-2,4-dione

InChI

InChI=1S/C7H10BrN2O2/c1-4-5(8)6(11)10(3)7(12)9(4)2/h5H,1-3H3/q+1

InChI Key

KBHFBUZXYYAHNW-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C(=O)N(C(=O)C1Br)C)C

Origin of Product

United States

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